molecular formula C28H29NO5 B557305 Fmoc-D-Tyr(tBu)-OH CAS No. 118488-18-9

Fmoc-D-Tyr(tBu)-OH

Cat. No. B557305
M. Wt: 459.5 g/mol
InChI Key: JAUKCFULLJFBFN-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Tyr(tBu)-OH is a pre-loaded resin used for the synthesis of peptide acids containing a C-terminal D-tyrosine amino-acid residue by Fmoc Solid Phase Peptide Synthesis (SPPS) . It is part of the Novabiochem® product line .


Synthesis Analysis

The Fmoc-D-Tyr(tBu)-OH is synthesized using the Fmoc solid-phase peptide synthesis strategy . The Fmoc amino acids are pre-loaded to Wang resins to minimize epimerization and dipeptide formation .


Chemical Reactions Analysis

The Fmoc-D-Tyr(tBu)-OH is used in Fmoc solid-phase peptide synthesis reactions . The Fmoc-chromophore is liberated upon treatment with DBU/DMF .


Physical And Chemical Properties Analysis

The Fmoc-D-Tyr(tBu)-OH appears as white to yellow to beige beads . The loading, which is the photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF, is 0.40 - 1.00 mmol/g . The swelling volume in DMF is lot specific .

Scientific Research Applications

  • Synthesis of Fluorotyrosine-Containing Peptides : Fmoc-F2Y(tBu)-OH, a derivative of Fmoc-D-Tyr(tBu)-OH, is used for synthesizing peptides with kinetic properties similar to their tyrosine counterparts but with resistance to tyrosinase action. This is particularly useful in peptide library screening for protein tyrosine phosphatases (PTPs) substrates (Gopishetty et al., 2008).

  • Minimizing Aspartimide Formation in Peptides : In the context of Fmoc/tBu chemistry, derivatives like Fmoc-D-Tyr(tBu)-OH are employed to prevent aspartimide formation in aspartyl-containing peptides, which is a common challenge in peptide synthesis (Behrendt et al., 2015).

  • Preparation of O-phosphotyrosine-containing Peptides : The t-butylphosphate-protected derivative, such as Fmoc-Tyr(PO3 tBu2)-OH, is preferred in Fmoc solid-phase peptide synthesis for producing high-purity phosphopeptides (Valerio et al., 1995).

  • Self-Assembly of Modified Amino Acids : Studies have shown that compounds like Fmoc-Tyr(tbu)-OH can self-assemble into well-defined structures such as fibers and spherical shapes, which is significant for the design of novel materials in material science and nanotechnology (Gour et al., 2021).

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis : Research into the environmental impact of peptide synthesis has highlighted the use of Fmoc-D-Tyr(tBu)-OH in more environmentally friendly synthesis methods, reducing the use of hazardous solvents (Al Musaimi et al., 2020).

Safety And Hazards

The Fmoc-D-Tyr(tBu)-OH is classified as slightly hazardous to water (WGK 1) . It should be stored below +30°C . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) for Fmoc-D-Tyr(tBu)-OH .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUKCFULLJFBFN-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922687
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Tyr(tBu)-OH

CAS RN

118488-18-9
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
G Aykent, C Zeytun, A Marion, S Özçubukçu - Scientific reports, 2019 - Springer
The gelation of L-Tyr (tBu)-OH in tetrahydrofuran (THF) was discovered serendipitously. It was noted that this tremendously low molecular weight (LMW) compound has the ability to gel …
Number of citations: 0 link.springer.com
H Konno, Y Otsuki, K Matsuzaki, K Nosaka - Bioorganic & medicinal …, 2013 - Elsevier
Synthesis and antifungal activity of cyclic octapeptide derivatives of burkholdines are described. To construct cyclic octapeptides, the combination of Fmoc-SPPS and cyclization with DIC…
Number of citations: 0 www.sciencedirect.com
K Yamada, I Nagashima, M Hachisu, I Matsuo… - Tetrahedron …, 2012 - Elsevier
Cyclic RGD peptides are potent antagonists for the α v β 3 integrin receptor. In this Letter, microwave-assisted solid-phase synthesis of cyclic RGD peptides is described. In a coupling …
Number of citations: 0 www.sciencedirect.com
MM Tehrani, M Erfani, N Amirmozafari… - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
MicrocinJ25 (MccJ25) is a small ribosomally synthesized antimicrobial peptide that is produced by Enterobacteriacea family especially E. coli. The present study focuses on preparation …
Number of citations: 0 www.ncbi.nlm.nih.gov
Q Nadeem, Y Shen, MF Warsi, G Nasar… - Journal of Labelled …, 2017 - Wiley Online Library
The present study reports the syntheses of half‐sandwich complexes of the type [M(η 5 ‐C 5 H 4 CONH‐R)(CO) 3 ] (M═Re, 99m Tc;R═cyclic RGD peptide (cRGDyK) for potential …
M Gonçalves, K Estieu-Gionnet, G Laïn, M Bayle… - Tetrahedron, 2005 - Elsevier
Here, we report the solid-phase synthesis of a 17-mer cyclopeptide which is expected to have anti-angiogenic properties. The peptidic synthesis is performed on an allyldimethylsilyl …
Number of citations: 0 www.sciencedirect.com
Y Hermant, D Palpal-Latoc, N Kovalenko… - Journal of Natural …, 2021 - ACS Publications
Antimicrobial resistance is a significant threat to public health systems worldwide, prompting immediate attention to develop new therapeutic agents with novel mechanisms of action. …
Number of citations: 0 pubs.acs.org
H Konno, K Abumi, Y Sasaki, S Yano… - Bioorganic & Medicinal …, 2015 - Elsevier
Cyclic and linear lipopeptides, burkholdine analogues, were synthesized by conventional Fmoc-SPPS and cyclisation with DIPC/HOBt in the solution phase. Synthesized peptides were …
Number of citations: 0 www.sciencedirect.com
H Kubas, M Schäfer, U Bauder-Wüst, M Eder… - Nuclear medicine and …, 2010 - Elsevier
Peptides involving the RGD motive (arginine–glycine–aspartic acid) recognize members of the integrin receptor family. Since the receptors are located mainly on the surface of …
Number of citations: 0 www.sciencedirect.com
K Ogawa, T Takeda, M Yokokawa, J Yu… - Chemical and …, 2018 - jstage.jst.go.jp
Radiolabeled cyclic peptides containing the (Arg-Gly-Asp) RGD sequence for use in positron emission tomography (PET) imaging, single-photon emission computed tomography (…
Number of citations: 0 www.jstage.jst.go.jp

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